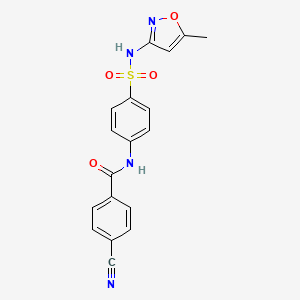

4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

4-Cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-derived compound featuring a benzamide core substituted with a cyano group at the 4-position. The benzamide moiety is linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a 5-methylisoxazole group. This structure combines aromatic, sulfonamide, and heterocyclic components, making it a candidate for diverse biological activities.

Synthesis of this compound likely follows routes similar to those reported for structurally related analogs. For instance, sulfamoylphenyl benzamides are often synthesized via nucleophilic substitution or coupling reactions involving intermediates like 4-aminobenzenesulfonamide derivatives and substituted benzoyl chlorides .

Properties

IUPAC Name |

4-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c1-12-10-17(21-26-12)22-27(24,25)16-8-6-15(7-9-16)20-18(23)14-4-2-13(11-19)3-5-14/h2-10H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIBVNVBVSPHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions. For instance, the aromatic amine can be reacted with acrylic acid under reflux conditions to form the desired intermediate . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

- Anti-inflammatory Properties : Preliminary studies suggest that 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating conditions like asthma and arthritis .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting its potential use as an antimicrobial agent. In vitro studies have demonstrated effectiveness comparable to established antibiotics .

- Anticancer Potential : Some derivatives of sulfonamide compounds have been investigated for their anticancer properties. Research indicates that modifications to the structure can enhance cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group and the benzamide moiety can also play roles in binding to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the benzamide core or the sulfamoyl-linked heterocycle. Key analogs include:

Key Differences and Trends

JEZTC, with a trihydroxybenzamide core, exhibits chondroprotective effects, contrasting with the antitubercular activity of the chloro-hydroxy analog .

Physical Properties: Melting points vary significantly: JEZTC and compound 5i exhibit high melting points (>250°C), likely due to hydrogen bonding from hydroxy or sulfamoyl groups . The target compound’s cyano group may similarly contribute to crystalline stability.

Biological Activities :

- Antimicrobial Activity : LMM5 and related 1,3,4-oxadiazoles inhibit Candida albicans via thioredoxin reductase disruption, suggesting the sulfamoylphenyl moiety is critical for targeting fungal enzymes .

- Anti-Proliferative Effects : Sulfonamide derivatives coupled with salicylamide scaffolds (e.g., compound 30 in ) show PD-L1 inhibitory activity, highlighting the therapeutic versatility of this structural class .

Biological Activity

The compound 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a member of the cyanoacetamide family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16N4O5S

- Molecular Weight : 396.39 g/mol

- CAS Number : 21312-10-7

Biological Activity Overview

-

Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of cyanoacetamides exhibit potent antibacterial and antifungal activities. For instance, compounds related to this compound have been evaluated for their efficacy against various bacterial strains, showing promising results in vitro .

-

Antiviral Activity

- Research indicates that N-phenylbenzamide derivatives, which share structural similarities with our compound, exhibit antiviral activity against Enterovirus 71 (EV71). These studies reported IC50 values ranging from 15 to 18 μM, suggesting that modifications in the structure can enhance antiviral potency . Although specific data on the compound's direct antiviral effects is limited, its structural parallels suggest potential efficacy.

-

Anti-inflammatory Effects

- The presence of the isoxazole moiety in the compound may contribute to anti-inflammatory effects. Compounds containing isoxazole rings have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, which could be relevant for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of this compound involves several chemical reactions, including cyanoacetylation and condensation techniques. The synthesized compound was characterized using various spectroscopic methods such as NMR and mass spectrometry, confirming its structural integrity.

Antimicrobial Evaluation Methodology

The biological evaluation was conducted at the Medical Mycology Laboratory of Al-Azhar University, where the synthesized compounds were tested against standard microbial strains using broth microdilution methods. The results indicated varying degrees of susceptibility among different bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions between sulfonamide intermediates and benzoyl derivatives. For example, sulfamethoxazole derivatives can react with benzoyl chloride under reflux in pyridine (yield: 84%), while microwave-assisted synthesis improves yields to 89% due to enhanced reaction kinetics . Similar protocols apply to derivatives with cyano substituents, where microwave irradiation reduces reaction time and minimizes side products .

- Key Factors : Solvent choice (DMF, pyridine), temperature control, and catalyst selection (e.g., NaOH for nucleophilic substitution) are critical. Traditional reflux methods may require longer durations (6–12 hours), whereas microwave synthesis achieves completion in 30–60 minutes .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

- Primary Techniques :

- NMR Spectroscopy : Confirms substituent positions and hydrogen environments. For example, the singlet at δ 2.26 ppm in NMR corresponds to the methyl group on the isoxazole ring .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1366 cm, amide C=O at 1710 cm) .

- X-ray Crystallography : Resolves 3D structure and intermolecular interactions. The compound crystallizes in a monoclinic system with hydrogen bonds stabilizing the sulfamoyl and benzamide moieties .

Q. What preliminary pharmacological activities have been reported for this compound?

- Antimicrobial Activity : Derivatives exhibit moderate to potent activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via sulfonamide-mediated folate pathway disruption .

- Enzyme Inhibition : Urease inhibition (IC: 12.4 µM) is achieved through competitive binding to the enzyme’s active site, as shown in molecular docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CN) : Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .

- Hydrophobic Substituents : Improve binding affinity to hydrophobic pockets in target enzymes (e.g., urease) .

- Steric Effects : Bulky groups at the phenyl ring reduce activity due to hindered access to active sites .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, the sulfamoyl N–S bond length (1.62 Å) and benzamide torsion angles (5.2°) clarify conformational flexibility .

- Validation : Cross-referencing with density functional theory (DFT) calculations ensures consistency between experimental and theoretical geometries .

Q. How can researchers address contradictions in synthetic yields across studies?

- Root Causes :

- Reaction Scale : Small-scale microwave syntheses (<1 mmol) often report higher yields (85–95%) compared to bulk reactions (50–70%) due to better heat distribution .

- Purification Methods : Column chromatography vs. recrystallization impacts purity and yield. For instance, methanol recrystallization of a thiazole derivative yielded 55% pure product vs. 70% via chromatography .

Q. What advanced computational methods are used to predict binding modes and mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase). A urea derivative showed a docking score of −9.2 kcal/mol, indicating strong hydrogen bonding with Thr766 and Met769 .

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å over simulation time confirms stable binding .

Q. How does this compound modulate anti-inflammatory or anti-osteoarthritic pathways?

- Mechanism : Derivatives like JEZTC inhibit IL-1β-induced cartilage degradation by suppressing NF-κB and MAPK signaling. In vitro, JEZTC reduced MMP-13 expression by 60% at 10 µM; in vivo, it preserved cartilage thickness in rabbit ACLT models .

- Experimental Design : Use IL-1β-stimulated chondrocytes for gene expression analysis (qPCR for COX-2, iNOS) and histopathology (Safranin-O staining) to quantify proteoglycan loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.